1-{[2,4'-Bipyridine]-5-yl}-3-(thiophen-2-yl)urea
Description
1-{[2,4'-Bipyridine]-5-yl}-3-(thiophen-2-yl)urea is a heterocyclic urea derivative featuring a 2,4'-bipyridine moiety linked to a thiophen-2-yl group via a urea bridge (-NH-CO-NH-). The urea group introduces hydrogen-bonding capabilities, which may influence molecular packing in the solid state and solubility in polar solvents.
Properties
IUPAC Name |
1-(6-pyridin-4-ylpyridin-3-yl)-3-thiophen-2-ylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4OS/c20-15(19-14-2-1-9-21-14)18-12-3-4-13(17-10-12)11-5-7-16-8-6-11/h1-10H,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKWPOKSDOVOLHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)NC(=O)NC2=CN=C(C=C2)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[2,4’-Bipyridine]-5-yl}-3-(thiophen-2-yl)urea typically involves the following steps:
Formation of the Bipyridine Derivative: The bipyridine moiety can be synthesized through metal-catalyzed cross-coupling reactions such as Suzuki, Negishi, or Stille coupling.
Formation of the Thiophene Derivative: Thiophene derivatives can be synthesized using methods like the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide.
Coupling of Bipyridine and Thiophene Derivatives: The final step involves coupling the bipyridine and thiophene derivatives through a urea linkage, typically using reagents like isocyanates or carbodiimides under controlled conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions: 1-{[2,4’-Bipyridine]-5-yl}-3-(thiophen-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The bipyridine moiety can be reduced to form dihydrobipyridine derivatives.
Substitution: The urea linkage can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones of the thiophene ring.
Reduction: Dihydrobipyridine derivatives.
Substitution: Urea derivatives with substituted nucleophiles.
Scientific Research Applications
1-{[2,4’-Bipyridine]-5-yl}-3-(thiophen-2-yl)urea has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-{[2,4’-Bipyridine]-5-yl}-3-(thiophen-2-yl)urea largely depends on its application:
Coordination Chemistry: Acts as a bidentate ligand, coordinating with metal centers through the nitrogen atoms of the bipyridine moiety.
Biological Activity: May interact with cellular targets such as DNA or proteins, disrupting their function and leading to cytotoxic effects.
Comparison with Similar Compounds
Table 1: Structural Comparison of 1-{[2,4'-Bipyridine]-5-yl}-3-(thiophen-2-yl)urea and Analogous Compounds
Key Observations :
- Hydrogen Bonding : The urea group enables strong H-bonding interactions, contrasting with halogen bonding in ’s carboxylate ester compound and the trifluoromethyl group’s hydrophobic effects in ’s derivative .
- Thermal Stability : Metal-coordinated bipyridine complexes () decompose above 323 K, whereas the urea-linked compound’s stability likely depends on H-bond network integrity, which is typically lower than metal-ligand bonds.
Molecular Interactions and Crystal Packing
- : Hirshfeld surface analysis of a thiophene-containing biphenyl compound revealed C-H···O and Br···H interactions dominating crystal packing .
- : Tools like Mercury CSD’s Materials Module could quantify packing similarities between the target compound and analogs, emphasizing differences in H-bond vs. halogen-bond networks .
Electronic and Solubility Properties
- Thiophene vs. Trifluoromethyl : The electron-rich thiophene in the target compound enhances π-conjugation compared to the electron-withdrawing CF₃ group in ’s derivative, affecting redox behavior and solubility (urea’s polarity vs. CF₃’s hydrophobicity) .
- Urea vs. Carboxylate Esters : Urea’s H-bonding capacity may increase solubility in polar aprotic solvents (e.g., DMSO) relative to the ester-containing compound in .
Biological Activity
1-{[2,4'-Bipyridine]-5-yl}-3-(thiophen-2-yl)urea is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure, which incorporates a bipyridine moiety and a thiophene ring, suggests a range of interactions with biological systems. This article reviews the biological activity of this compound, summarizing key findings from various studies.
Antibacterial Activity
Research indicates that derivatives of thiourea, such as this compound, exhibit significant antibacterial properties. In vitro studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for related thiourea derivatives ranged from 40 to 50 µg/mL against these pathogens, demonstrating their potential as antimicrobial agents .
Anticancer Activity
Thiourea derivatives have been extensively studied for their anticancer properties. The compound under consideration has shown promising results in targeting specific cancer cell lines. For instance, studies report IC50 values ranging from 3 to 14 µM for thiourea derivatives against pancreatic and breast cancer cells. These compounds are believed to interfere with angiogenesis and cancer cell signaling pathways, highlighting their therapeutic potential in oncology .
Anti-inflammatory Activity
In addition to antibacterial and anticancer properties, this compound may also exhibit anti-inflammatory effects. Research has demonstrated that certain thiourea derivatives can inhibit pro-inflammatory cytokines such as IL-6 and TNF-α. Compounds with similar structures showed inhibitory effects exceeding those of conventional anti-inflammatory drugs like dexamethasone .
Anti-Alzheimer Activity
Recent investigations into the neuroprotective effects of thiourea derivatives suggest that they may act as inhibitors of acetylcholinesterase (AChE), an enzyme associated with Alzheimer's disease. The IC50 values against AChE for related compounds were found to be in the range of 33.27 to 93.85 nM, indicating a potential for therapeutic applications in neurodegenerative disorders .
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
